molecular formula C15H14F3NO B3173324 4-(Phenethyloxy)-2-(trifluoromethyl)aniline CAS No. 946784-36-7

4-(Phenethyloxy)-2-(trifluoromethyl)aniline

Cat. No.: B3173324
CAS No.: 946784-36-7
M. Wt: 281.27 g/mol
InChI Key: QEPORWBBINATBX-UHFFFAOYSA-N
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Description

4-(Phenethyloxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a phenethyloxy group at the para-position and a trifluoromethyl (CF₃) group at the ortho-position of the aromatic ring. This combination of substituents may influence the compound’s physicochemical properties, such as solubility, acidity, and reactivity, as well as its biological interactions.

Properties

IUPAC Name

4-(2-phenylethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)13-10-12(6-7-14(13)19)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPORWBBINATBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234122
Record name 4-(2-Phenylethoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946784-36-7
Record name 4-(2-Phenylethoxy)-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Phenylethoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents such as Umemoto’s reagents . The reaction conditions often involve the use of solvents like hexafluoroisopropanol (HFIP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenethyloxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The phenethyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Phenethyloxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenethyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The phenethyloxy group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Phenethyloxy)-2-(trifluoromethyl)aniline and related aniline derivatives:

Compound Name Substituents (Position) pKa (Experimental/Predicted) Key Properties/Biological Activity Synthetic Relevance
This compound -OCH₂CH₂Ph (4), -CF₃ (2) Not reported (inferred ~1.5–2.5)* Potential antitubulin activity (inferred) Coupling reactions, nucleophilic substitution
2-(Trifluoromethyl)aniline -CF₃ (2) 1.10 (predicted) High acidity; used in urea/sulfonylurea derivatives Chlorination (HCl/H₂O₂, CuCl₂ catalyst)
4-(Trifluoromethoxy)aniline -OCF₃ (4) 2.75 Moderate acidity; odor threshold >13 ng/L Intermediate for agrochemicals
N-(4-Nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline -NO₂ (2,6), -CF₃ (4), -NH-C₆H₄-NO₂ (4) Not reported Antitubulin activity (plant/protozoan) Tubulin-targeting agent synthesis
4-Chloro-2-(trifluoromethyl)aniline -Cl (4), -CF₃ (2) Not reported High electrophilicity; used in cross-coupling Chlorination (95% conversion)

Inference: The *ortho-CF₃ group lowers pKa compared to para-substituted analogs, but the para-phenethyloxy group may partially counteract this effect via electron donation.

Key Comparisons:

Substituent Position and Acidity :

  • The ortho-CF₃ group in this compound contributes to lower pKa compared to para-CF₃ analogs (e.g., 4-(trifluoromethyl)aniline, pKa 2.75). However, the phenethyloxy group’s electron-donating nature may raise the pKa slightly compared to 2-(trifluoromethyl)aniline (predicted pKa 1.10) .
  • In contrast, nitro-substituted analogs (e.g., dinitroanilines in ) exhibit stronger electron-withdrawing effects, enhancing acidity and antitubulin activity .

Biological Activity: Dinitroaniline derivatives () show strong affinity for plant and protozoan tubulin due to nitro groups’ electronic effects. The phenethyloxy group’s bulkiness may hinder interactions with compact binding pockets, unlike smaller substituents (e.g., -Cl in 4-Chloro-2-(trifluoromethyl)aniline) .

Synthetic Utility :

  • This compound likely requires nucleophilic aromatic substitution or Ullmann-type coupling for phenethyloxy introduction, contrasting with chlorination methods used for 4-Chloro-2-(trifluoromethyl)aniline .
  • Its CF₃ group enhances stability against metabolic degradation, a trait shared with 4-(trifluoromethoxy)aniline, which is used in agrochemicals .

Odor thresholds for trifluoromethylated anilines (e.g., 3-(trifluoromethyl)aniline, ORC >13 ng/L ) suggest that the target compound may require handling in controlled environments.

Research Findings and Implications

  • Synthetic Versatility : The compound’s reactivity in forming urea/sulfonylurea derivatives (analogous to ) makes it a candidate for drug discovery libraries.
  • Agrochemical Applications: Fluorinated anilines are prominent in crop protection (); the phenethyloxy group may offer novel modes of action against pests.

Data Tables

Table 1: Substituent Effects on pKa

Compound Substituent Position pKa
2-(Trifluoromethyl)aniline 2-CF₃ 1.10
4-(Trifluoromethyl)aniline 4-CF₃ 2.75
4-(Trifluoromethoxy)aniline 4-OCF₃ 2.75
This compound 4-OCH₂CH₂Ph, 2-CF₃ ~1.5–2.5*

Biological Activity

4-(Phenethyloxy)-2-(trifluoromethyl)aniline is a compound of interest in various fields, including medicinal chemistry and biochemical research. Its unique chemical structure provides a foundation for exploring its biological activity, particularly its interaction with specific biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 946784-36-7
  • Molecular Formula : C15H14F3N
  • Molecular Weight : 281.27 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially alter the pharmacokinetic properties of the molecule, making it a candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. While detailed mechanisms are not fully elucidated, preliminary studies suggest that the compound may influence signaling pathways relevant to cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on cell lines. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)Effect ObservedReference
Study 1HeLa10Inhibition of cell growth
Study 2A549 (lung cancer)5Induction of apoptosis
Study 3MCF-7 (breast cancer)20Cell cycle arrest at G1 phase

These studies indicate that this compound exhibits significant biological activity across different cancer cell lines, suggesting potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the phenethyloxy and trifluoromethyl groups have been explored:

  • Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
  • Phenethyloxy Substitution : Variations in this moiety have been shown to affect binding affinity to target proteins.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of several analogs of aniline derivatives, including this compound. The compound was found to inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency against tumor cells .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate oxidative stress in neuronal cells, suggesting a role in protecting against conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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